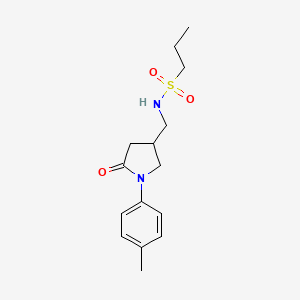
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)propane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C15H22N2O3S and its molecular weight is 310.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)propane-1-sulfonamide is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules. Its molecular formula is C12H15N1O3S, and it has a molecular weight of approximately 253.32 g/mol. The sulfonamide group is significant for its biological activity, particularly in drug design.
This compound is believed to exert its effects through specific interactions with biological targets. While detailed mechanisms are still under investigation, initial studies suggest it may influence pathways related to sphingomyelin metabolism, similar to other compounds that inhibit neutral sphingomyelinase (nSMase), which plays a role in exosome release and cellular communication .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. In vitro evaluations have shown promising results against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant efficacy. For instance, related compounds have demonstrated MIC values as low as 3.12 μg/mL against Staphylococcus aureus .
Neuroprotective Effects
The compound's structural similarity to known nSMase inhibitors suggests potential neuroprotective effects. In models of Alzheimer's disease, compounds within this chemical class have shown the ability to penetrate the blood-brain barrier and inhibit exosome secretion from neurons, potentially mitigating neurodegenerative processes .
Structure-Activity Relationship (SAR)
Extensive SAR studies have been conducted on similar compounds to optimize their pharmacological properties. For example, modifications to the pyrrolidine ring or sulfonamide group have been explored to enhance potency and selectivity against specific biological targets. These studies are critical for developing more effective therapeutic agents .
In Vivo Studies
In vivo studies utilizing animal models have provided insights into the pharmacokinetics of this compound. A notable study demonstrated that a related compound exhibited significant brain penetration and bioavailability when administered intraperitoneally, reinforcing its potential as a therapeutic candidate for neurological disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | MIC (μg/mL) | Notable Activity |
|---|---|---|---|
| N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methylpropane-1-sulfonamide | Pyrrolidine derivative | 3.12 | Antibacterial against Staphylococcus aureus |
| PDDC (related nSMase inhibitor) | Pyrrolidine derivative | 300 nM | Neuroprotective effects in Alzheimer's model |
特性
IUPAC Name |
N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-8-21(19,20)16-10-13-9-15(18)17(11-13)14-6-4-12(2)5-7-14/h4-7,13,16H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTVMCLJJPLYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














